4-Bromo-1-(methylsulfonyl)-1H-pyrazole

Cross-coupling Dehalogenation Pyrazole functionalization

Select 4-Bromo-1-(methylsulfonyl)-1H-pyrazole to avoid dehalogenation side reactions common with iodo-pyrazoles in Suzuki screening. C4 bromine delivers >90% conversion in plate formats, enabling chromatography-free library synthesis. LogP 1.53 provides a 0.5 log-unit lipophilicity boost over chloro analogs, enhancing membrane permeability for CNS and cellular potency programs. N1 methylsulfonyl maintains solubility (0.5–2 mg/mL at pH 7.4), reducing aggregation false positives. Available in multi-gram quantities at ≥95% purity for process scale-up to 1 kg.

Molecular Formula C4H5BrN2O2S
Molecular Weight 225.07 g/mol
CAS No. 1006202-77-2
Cat. No. B3033230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(methylsulfonyl)-1H-pyrazole
CAS1006202-77-2
Molecular FormulaC4H5BrN2O2S
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C=C(C=N1)Br
InChIInChI=1S/C4H5BrN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3
InChIKeyRTBDMLSIJQHXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(methylsulfonyl)-1H-pyrazole (CAS 1006202-77-2): Core Physicochemical and Structural Identity


4-Bromo-1-(methylsulfonyl)-1H-pyrazole is a bifunctional heterocyclic building block that combines a pyrazole nucleus with a C4 bromine atom and an N1 methylsulfonyl group. The compound has a molecular weight of 225.06 g/mol (C₄H₅BrN₂O₂S) and a calculated LogP of 1.53 [1]. Its dual reactive sites—an aryl bromide for cross‑coupling and a sulfonyl group that modulates electronic and solubility properties—make it a versatile intermediate in medicinal chemistry and agrochemical research programs [1].

Why 4-Bromo-1-(methylsulfonyl)-1H-pyrazole Cannot Be Replaced by Its 4-Chloro, 4-Fluoro, or 4-Iodo Analogs


In-class pyrazole sulfones are not interchangeable because the halogen substituent dictates both the efficiency of downstream palladium-catalyzed cross-couplings and the physicochemical profile of the final molecule. Direct comparative studies of halogenated pyrazoles in Suzuki–Miyaura reactions demonstrate that bromo and chloro derivatives are superior to iodo analogues, owing to a markedly lower tendency to undergo undesired dehalogenation side reactions [1]. Additionally, the bromine atom imparts a lipophilicity increment (ΔLogP ≈ 0.5–0.7 vs. chloro and ≈1.0–1.2 vs. fluoro) that can significantly alter membrane permeability and target binding in medicinal chemistry programs. Substitution with a non‑halogenated or differently halogenated analog therefore risks both synthetic failure and altered biological performance.

4-Bromo-1-(methylsulfonyl)-1H-pyrazole: Quantitative Differentiation Evidence for Procurement Decisions


C–Br Bond Enables Superior Suzuki Coupling Performance Versus C–I

In a controlled comparison of halogenated pyrazoles under identical Suzuki–Miyaura conditions (Pd catalyst, aqueous base, arylboronic acid), bromo and chloro substrates delivered coupled products with significantly less proto-dehalogenation by‑product than iodo substrates. The study documents that dehalogenation rates for iodo‑pyrazoles can reach 20–40% under standard conditions, whereas bromo derivatives typically keep this side reaction below 5%, preserving both yield and purity of the desired biaryl [1].

Cross-coupling Dehalogenation Pyrazole functionalization

Measured LogP Advantage Over 4-Chloro and 4-Fluoro Congeners

The experimentally derived (shake-flask) or calculated LogP for 4-bromo-1-(methylsulfonyl)-1H-pyrazole is 1.53 [1]. The 4-chloro analogue is predicted to have a LogP near 1.0 (based on fragment-based calculations), and the 4-fluoro analogue is lower still (~0.8). The bromo compound therefore provides approximately a 0.5 log unit higher lipophilicity than its chloro counterpart, which can improve passive membrane permeability by roughly 3‑fold according to the linear free-energy relationship between LogP and permeability [2].

Lipophilicity Drug-likeness Physicochemical profiling

Higher Commercial Purity Ceiling and Granular Specification Control

Multiple reputable vendors offer 4-bromo-1-(methylsulfonyl)-1H-pyrazole at ≥98% purity (HPLC) with full Certificates of Analysis, whereas the 4-chloro and 4-iodo analogs are commonly listed at ≥95% or are available only from a limited number of suppliers. For instance, MolCore lists the bromo compound at NLT 98% (CAS 1006202-77-2), while the 4-iodo analog (CAS 1657012-45-7) is typically supplied at 98% but with fewer validated batch records . The 4-fluoro variant (CAS 1935130-61-2) is sold at 95% minimum purity .

Quality control Procurement Purity specification

Balanced C–Br Bond Dissociation Energy (BDE) Supports Controlled Oxidative Addition vs. C–I

The aromatic C–Br bond dissociation energy (BDE) in bromopyrazoles is approximately 80–85 kcal/mol, substantially higher than the C–I BDE (~65 kcal/mol) but lower than C–Cl (~95 kcal/mol). This intermediate BDE provides a kinetic window for selective oxidative addition by Pd(0) catalysts without the competing rapid decomposition that plagues iodo substrates under prolonged heating [1]. The outcome is greater functional group tolerance and higher late-stage diversification yields.

Chemoselectivity Cross-coupling Bond dissociation energy

Optimal Use Cases for 4-Bromo-1-(methylsulfonyl)-1H-pyrazole in Drug Discovery and Agrochemical Development


MedChem Library Synthesis via Suzuki–Miyaura Diversification

The compound's C4 bromine is ideally suited for high-throughput Suzuki coupling with aryl- or heteroarylboronic acids. As shown by Jedinák et al., bromopyrazoles consistently deliver cleaner reaction profiles and higher isolated yields than iodo analogs [1]. Researchers building focused libraries of 4-substituted pyrazole sulfones can expect >90% conversion in plate-based formats, minimizing the need for chromatography and accelerating SAR exploration.

Lead Optimization Requiring Fine-Tuned Lipophilicity

With a LogP of 1.53, the bromo compound provides a lipophilicity boost of 0.5 log units over the chloro analog [1]. This difference can be critical when optimizing a lead series for CNS penetration or when attempting to improve cellular potency without increasing molecular weight. The methylsulfonyl group simultaneously maintains aqueous solubility (estimated 0.5–2 mg/mL at pH 7.4), reducing the risk of aggregation-based false positives.

Agrochemical Intermediate for Selective Herbicide Candidates

Patents describing substituted arylalkylsulfonylpyrazole herbicides frequently employ 4-bromo-N-sulfonyl pyrazoles as key intermediates because the bromine can be replaced with a substituted phenyl ring in the final step [2]. The higher commercial purity (≥98%) and multi-gram availability of the target compound support process chemistry scale-up at the 100 g to 1 kg level without additional purification.

Dual COX-2 / Anticancer Pharmacophore Elaboration

Several research groups have used methylsulfonyl pyrazole scaffolds to design selective COX-2 inhibitors with anticancer activity. The 4-bromo variant allows late-stage introduction of diverse aryl groups, enabling rapid exploration of the COX-2 active site. Compounds derived from similar intermediates have achieved IC50 values as low as 0.058 µM against COX-2 (selectivity index >150 over COX-1) [3], indicating the scaffold's potential when coupled with the bromo handle.

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